tert-Butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate, also referred to as BOC-protected (1S,3R)-3-aminocyclopentanone, is a valuable intermediate for the synthesis of various chiral cyclopentane derivatives. The presence of the tert-butyl (BOC) protecting group allows for selective modification of the cyclopentane ring while keeping the amine group intact. Once modifications are complete, the BOC group can be easily removed under acidic conditions to reveal the desired chiral amine. This makes tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate a versatile starting material for the synthesis of complex chiral molecules with potential applications in pharmaceuticals and agrochemicals [, ].
The (1S,3R)-3-aminocyclopentanone moiety present in tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate can be employed as a chiral ligand in asymmetric catalysis. By removing the BOC protecting group, the resulting chiral amine can coordinate with metal centers to form catalysts capable of promoting stereoselective reactions. Research has explored the use of these catalysts in various asymmetric transformations, including aldol reactions and Diels-Alder cycloadditions [, ].
tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a carbamate moiety linked to a cyclopentyl ring with an acetyl substituent. Its chemical formula is C₁₂H₂₁NO₃, and it is recognized for its role as a versatile intermediate in the synthesis of chiral molecules, particularly in pharmaceutical applications. The presence of the tert-butyl protecting group allows for selective modifications while maintaining the integrity of the amine group, making it a valuable building block in organic synthesis .
The chemical behavior of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate includes several notable reactions:
The synthesis of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate typically involves the following steps:
tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate has various applications across multiple fields:
Research into interaction studies of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate primarily focuses on its role as a chiral ligand in asymmetric catalysis. Studies have indicated that the compound can enhance selectivity in various reactions by coordinating with metal centers, thus influencing reaction pathways and outcomes. This property makes it significant for developing new catalytic systems aimed at producing enantiomerically pure compounds.
Several compounds share structural similarities with tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate. Key comparisons include:
Compound Name | Structure Type | Unique Features |
---|---|---|
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | Cyclohexane derivative | Different steric and electronic properties due to cyclohexane ring |
tert-Butyl ((1S,2R)-2-acetamidocyclopentane) | Acetamido derivative | Presence of acetamido group alters reactivity |
tert-Butyl ((1R,3R)-3-amino-cyclopentane) | Amino derivative | Variations in stereochemistry affect biological activity |
These compounds highlight the uniqueness of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate due to its specific chiral configuration and functional groups that contribute to its reactivity and application potential in organic synthesis and medicinal chemistry.
The formation of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate through reaction with di-tert-butyl dicarbonate represents one of the most widely employed methodologies in carbamate chemistry. Di-tert-butyl dicarbonate, commonly known as Boc anhydride, serves as a highly effective tert-butoxycarbonylating reagent for the protection of amine functionality [1] [2]. This pyrocarbonate reagent demonstrates exceptional utility in the formation of N-tert-butoxycarbonyl derivatives through its reaction with amines to generate carbamate products [1].
The mechanism of carbamate formation proceeds through nucleophilic attack of the amine on one of the carbonyl centers of di-tert-butyl dicarbonate. The amine attacks a carbonyl site of the Boc anhydride, creating a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide gas and tert-butoxide [3]. This reaction pathway results in the formation of the desired carbamate product while generating carbon dioxide as a byproduct, necessitating the use of open reaction systems to prevent pressure buildup [3].
The reaction conditions for this transformation are remarkably flexible and can be conducted under various solvent systems. Protection of amines can be accomplished in acetonitrile solution using 4-dimethylaminopyridine as the base [1] [4]. Alternative conditions include aqueous systems where the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate [4]. The reaction typically proceeds at room temperature or with mild heating to 40°C, achieving yields ranging from 70-95% depending on the specific substrate and reaction conditions [1] [4].
The versatility of this methodology extends to various cyclopentanol derivatives, where the hydroxyl group can be transformed into the corresponding amine precursor through established synthetic protocols. The stereochemistry of the cyclopentyl ring is generally preserved during the carbamate formation process, making this approach particularly valuable for the synthesis of stereochemically defined carbamate products such as the target compound.
The formation of carbamate bonds requires effective activation strategies to facilitate the coupling between amine nucleophiles and carbonate electrophiles. Several activation approaches have been developed to enhance the efficiency and selectivity of carbamate bond formation reactions [5] [6].
One prominent activation strategy involves the use of activated mixed carbonates as alkoxycarbonylating agents. Para-nitrophenyl chloroformate serves as a frequently used reagent for the preparation of a large range of carbamates [5]. When treated with suitable alcohols in the presence of base, this reagent furnishes the corresponding activated carbonates, which have proven to be useful and effective alkoxycarbonylating reagents for suitable amines [5].
N,N'-Disuccinimidyl carbonate represents another highly effective alkoxycarbonylating reagent for a variety of primary and sterically hindered secondary alcohols [5]. The ready availability of this reagent, the stability of the mixed carbonates, and the mildness of the reaction procedure render this method a reliable route to organic carbamates [5]. The use of triethylamine as a promoter has a notable effect on the yield and the rate of the alkoxycarbonylation process [5].
Indium-mediated reactions have gained significant consideration due to the high reactivity and unique properties of indium reagents, including their nontoxicity and inertness toward air and water [5]. A simple, efficient, and selective method for synthesizing carbamates from amines has been developed employing a catalytic amount of indium and only an equimolar amount of alkyl chloroformate [5]. This method shows generality for a wide variety of sterically diverse amines and alcohols and can be applied for the selective protection of amino groups under mild conditions [5].
Modern synthetic chemistry has witnessed significant advances in transition metal-catalyzed carbamate formation reactions, offering enhanced selectivity and efficiency compared to traditional methods. These catalytic approaches have expanded the scope and applicability of carbamate synthesis, particularly for complex molecular architectures such as tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate.
Rhodium-Catalyzed Methodologies
Rhodium catalysts have demonstrated exceptional utility in carbamate synthesis, particularly for challenging substrates containing π-functionality. Improved conditions using Rh₂(esp)₂ as catalyst have provided considerably increased yields for the rhodium-catalyzed synthesis of sulfoximine carbamates [7] [8]. The optimization approach utilizing Design of Experiments methodology revealed that changing from Rh₂(OAc)₄ to Rh₂(esp)₂ achieved yields up to 87% for previously low-yielding carbamates [7]. The reaction proceeds through carbamate transfer to sulfoxides and sulfides in the presence of PhI(OAc)₂ as oxidant and MgO as base in toluene at 30°C [8].
The general mechanism for rhodium-catalyzed carbamate formation involves initial coordination of the rhodium catalyst to the substrate, followed by oxidative addition and subsequent reductive elimination to form the carbamate product. The use of rhodium dimers such as Rh₂(esp)₂ provides enhanced reactivity due to the bridging ligand system that stabilizes the catalytic intermediates [7].
Palladium-Catalyzed Transformations
Palladium catalysis has proven particularly effective for the formation of carbamates from allyloxycarbonyl compounds. The reaction of ((1R,3R)-3-allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester with 1,3-dimethylbarbituric acid in the presence of tetrakis(triphenylphosphine)palladium achieved 56% yield of the corresponding amino-cyclopentyl carbamic acid tert-butyl ester [9]. This transformation proceeds through palladium-catalyzed deallylation under mild conditions at room temperature in dichloromethane [9].
The palladium-catalyzed C-H arylation of aniline carbamates with aryldiazonium salts represents another significant advancement in carbamate chemistry [10]. This reaction proceeds under external oxidant, acid, and base-free conditions at room temperature, utilizing the carbamate directing group to achieve ortho-selective arylation [10]. The mechanism involves directed electrophilic metalation followed by oxidative addition to aryldiazonium salts and subsequent reductive elimination [10].
Iridium-Catalyzed Enantioselective Processes
Iridium catalysis has emerged as a powerful tool for enantioselective carbamate synthesis. The direct reaction between carbamates and achiral allylic carbonates to form branched, conveniently protected primary allylic amines proceeds with high regioselectivity and enantioselectivity [11] [12]. This process occurs in the presence of a metalacyclic iridium catalyst containing a labile ethylene ligand, achieving an average enantioselectivity of 98% [12].
The reactions of aryl-, heteroaryl-, and alkyl-substituted allylic carbonates with various carbamate nucleophiles including BocNH₂, FmocNH₂, CbzNH₂, TrocNH₂, TeocNH₂, and 2-oxazolidinone occur in good yields with high selectivity for the branched isomer [12]. The catalyst system operates without base or with 0.5 equivalents of K₃PO₄, demonstrating the mild conditions required for this transformation [11].
Copper-Catalyzed Methodologies
Copper catalysis has found significant application in oxidative C-H amination reactions for carbamate synthesis. The copper-catalyzed oxidative benzylic C(sp³)-H amination provides an efficient strategy to access benzylic carbamates through C-H activation [13]. The use of a catalytic amount of Cu(I)/diimine ligand in combination with NFSI or F-TEDA-PF₆ as oxidants and H₂NCO₂R as an amine source directly leads to C-N bond formation at the benzylic position [13].
Copper-catalyzed decarboxylative reactions of propargylic cyclic carbonates and carbamates enable the efficient construction of widely available skeletons such as allenes, ethynyl-containing heterocycles, and tetrasubstituted stereogenic carbon centers [14]. These strategies have gained significant attention due to the presence of multiple electrophilic and nucleophilic reaction sites of propargylic cyclic carbonates and carbamates, as well as the distinct advantages of copper catalysis including higher selectivity, low cost, and mild reaction conditions [14].
Enzymatic approaches to carbamate synthesis have gained considerable attention due to their potential for high selectivity and environmentally benign reaction conditions. Carbamoyltransferases represent a key class of enzymes that catalyze carbamoylation reactions, involving direct or ATP-dependent transfer of a carbamoyl group from carbamoyl phosphate to amino groups, hydroxyl groups, or thiol groups of recipient substrates [15].
Classification and Mechanisms of Carbamoyltransferases
Three main classes of carbamoyltransferases have been identified based on their catalytic mechanisms [15]. Class I carbamoyltransferases, represented by aspartate transcarbamylase, can transfer a carbamoyl group from carbamoyl phosphate directly to the amino group of various amino acid-derived substrates [15]. The [NiFe]-hydrogenase maturation factor HypF represents Class II enzymes and engages in three half-reactions: HypF first generates carbamate derived from carbamoyl phosphate, followed by carbamoyladenylate formation in the presence of ATP and magnesium [15].
Class III carbamoyltransferases possess two catalytic domains and function as monomers, as demonstrated by the crystallographic structure of TobZ involved in aminoglycoside biosynthesis [15]. The homodimeric carbamoyltransferase GdmN involved in ansamycin biosynthesis forms a face-to-face homodimer through unusual C-terminal domains, representing a previously unknown functional form for carbamoyltransferases [15].
Iterative Enzymatic Processes
Recent advances in enzyme engineering have led to the development of iterative carbamoyltransferases capable of catalyzing sequential reactions. The redesign of the homodimeric carbamoyltransferase GdmN has endowed it with iterative carbamoylation capability for ansamitocin biosynthesis [15]. This achievement represents an important advancement in understanding carbamoyltransferase function and constitutes an intriguing example of repurposing a canonical carbamoyltransferase into an iterative enzyme [15].
The molecular structure determination of GdmN has provided insights into the mechanism of iterative carbamoylation. The enzyme utilizes carbamoyl phosphate as the carbamoyl donor and demonstrates selectivity for specific substrate configurations, making it potentially applicable to the synthesis of stereochemically defined carbamates such as tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate [15].
Substrate Scope and Selectivity
Enzymatic carbamoylation pathways demonstrate remarkable substrate scope and selectivity. The direct β-hydroamination of α,β-unsaturated carboxylic acids by ammonia lyases has been achieved through computational redesign of aspartate ammonia lyase AspB from Bacillus species [16]. The engineered enzyme successfully transformed a range of substituted acrylates into the corresponding aliphatic and aromatic β-amino acids with high stereoselectivity [16].
The reaction was demonstrated on a kilogram scale at 300 g/L concentration of crotonic acid at pH 9 and 55°C, selectively yielding (R)-β-aminobutanoic acid with 99% conversion and greater than 99% enantiomeric excess [16]. This level of selectivity and scalability demonstrates the potential of enzymatic approaches for industrial carbamate synthesis.
Advantages and Limitations
Enzymatic carbamoylation pathways offer several advantages including high selectivity, mild reaction conditions, and environmental compatibility. The enzymes operate under physiological conditions of temperature and pH, avoiding the need for harsh chemicals or extreme reaction conditions [16]. The high enantioselectivity achievable through enzymatic processes makes them particularly attractive for the synthesis of chiral carbamates.
However, enzymatic approaches also present certain limitations including substrate specificity, requirement for cofactors such as ATP or carbamoyl phosphate, and potential challenges in enzyme stability and production. The development of robust enzymatic systems for carbamate synthesis continues to be an active area of research, with particular focus on enzyme engineering to expand substrate scope and improve operational stability [15] [16].
The conformational control of cyclopentyl rings presents significant challenges in the stereoselective synthesis of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate. Unlike the well-characterized chair and boat forms of cyclohexane, cyclopentane adopts more complex conformational arrangements that directly influence the stereochemical outcome of synthetic transformations.
Cyclopentane Conformational Analysis
Cyclopentane exhibits very little angle strain since the angles of a pentagon are 108°, which closely approximates the ideal tetrahedral angle of 109.5° [17] [18]. However, if cyclopentane remained planar, it would experience significant eclipsing strain of approximately 10 kcal/mol [17]. Consequently, the five-membered ring adopts non-planar puckered conformations whenever possible to minimize torsional strain [18].
The lowest energy conformation of cyclopentane is known as the envelope conformation, with four of the ring atoms in the same plane and one atom displaced out of plane [18] [19]. This puckering motion is dynamic, with the out-of-plane carbon continuously changing position around the ring through a process called pseudorotation [18]. The energy barrier for this pseudorotation is relatively low, typically less than 1 kcal/mol, allowing rapid interconversion between different envelope conformations at room temperature [17].
Stereochemical Implications
The conformational flexibility of cyclopentane rings has profound implications for stereoselective synthesis. The (1S,3R) stereochemistry in the target compound requires precise control over the spatial arrangement of substituents during bond-forming reactions. The envelope conformation positions substituents in pseudoaxial and pseudoequatorial orientations, similar to but less defined than the axial and equatorial positions in cyclohexane [18].
The presence of substituents on the cyclopentyl ring can bias the conformational equilibrium toward specific envelope forms. Bulky substituents such as the tert-butoxycarbonyl group prefer pseudoequatorial positions to minimize steric interactions [17]. The acetyl group at the 3-position and the carbamate functionality at the 1-position must be positioned to avoid unfavorable steric and electronic interactions while maintaining the desired (1S,3R) configuration [18].
Conformational Control Strategies
Several strategies have been developed to control cyclopentyl ring conformation during stereoselective synthesis. Substrate-controlled reactions utilize the existing stereochemistry of the cyclopentyl ring to direct the approach of reagents [17]. The envelope conformation can be biased through the introduction of conformationally constraining substituents that favor specific pseudorotational states [18].
Temperature control represents another approach to conformational management. Lower temperatures can slow pseudorotation and stabilize specific conformers, although this effect is generally modest due to the low energy barriers involved [17]. The use of coordinating solvents or Lewis acids can also influence conformational preferences through complexation with functional groups on the cyclopentyl ring [18].
Synthetic Applications
The control of cyclopentyl ring conformation has been successfully applied in various synthetic contexts. The iodine-mediated carbamate annulation provides an efficient and highly stereoselective route for the synthesis of pyrrolidines and piperidines, demonstrating high cis-selectivity through conformational control [20]. The annulation proceeds through formation of an iodoamine intermediate, with the stereochemical outcome determined by the preferred conformation of the cyclopentyl precursor [20].
The stereoselective total synthesis of aminoiminohexitols via carbamate annulation methodology has been extended to protected and functionalized alkenylamines [21]. The substitution patterns of the alkenylamines significantly affect the diastereoselectivity of the iodocyclization and carbamate annulation, with conformational effects playing a crucial role in determining the stereochemical outcome [21].
The asymmetric acetylation of cyclopentyl substrates to install the acetyl group with defined stereochemistry represents one of the most challenging aspects of synthesizing tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate. The introduction of the acetyl functionality at the 3-position of the cyclopentyl ring requires precise stereochemical control to achieve the desired (S) configuration.
Challenges in Asymmetric Acetylation
Asymmetric acetylation presents significant challenges due to the poor left-to-right differentiation between the small methyl group and carbonyl oxygen atom of the acetyl moiety [22]. This inherent lack of steric differentiation makes it difficult to achieve high enantioselectivity in acetylation reactions. Traditional approaches typically require bulky acylating reagents to achieve high enantioselectivity in asymmetric O-acylation reactions, but such strategies are not directly applicable to the formation of C-acetyl bonds [22].
The development of highly efficient direct enantioselective C-acetylation methods has been limited by the need for catalysts capable of distinguishing between the minimal steric differences presented by the acetyl group [22]. Most asymmetric C-acylation reactions utilize chloroformates as acylating reagents, which limits the derivability of products and the applicability of the reactions [22].
Chiral Bicyclic Imidazole Catalysts
Recent advances in asymmetric acetylation have focused on the development of chiral bicyclic imidazole organocatalysts based on bond angle control strategies [22]. These catalysts have enabled the first highly efficient direct enantioselective C-acetylation of indolones using readily available acetyl chloride as the acylating reagent [22]. The bond angle control strategy allows the catalyst to differentiate between the small methyl and carbonyl oxygen components of the acetyl group, achieving high enantioselectivity despite the minimal steric differences [22].
The chiral bicyclic imidazole catalyst design incorporates structural features that create a chiral environment capable of distinguishing between prochiral faces of the substrate. The catalyst utilizes hydrogen bonding and π-π interactions to create a defined binding pocket that orients the substrate for selective acetylation [22]. This approach has achieved enantioselectivities exceeding 97% for various indolone substrates [22].
Substrate-Controlled Approaches
Substrate-controlled asymmetric acetylation strategies exploit the existing stereochemistry of the cyclopentyl ring to direct the stereochemical outcome of acetylation reactions. The (1S,3R) configuration of the target compound can be established through substrate-controlled reactions that utilize chiral auxiliaries or directing groups already present on the cyclopentyl framework.
Chiral auxiliaries can be temporarily attached to the cyclopentyl substrate to control the facial selectivity of acetylation reactions. These auxiliaries create a chiral environment that biases the approach of acetylating reagents toward one face of the substrate [23]. After acetylation, the auxiliary can be removed to reveal the desired acetylated product with defined stereochemistry.
Enzymatic Asymmetric Acetylation
Enzymatic approaches to asymmetric acetylation offer high selectivity and mild reaction conditions. Lipases and esterases have been extensively studied for their ability to catalyze enantioselective acetylation reactions [16]. These enzymes demonstrate remarkable selectivity for specific substrate configurations and can achieve high levels of enantiopurity in acetylation products.
The use of engineered enzymes with modified active sites has expanded the scope of enzymatic asymmetric acetylation. Directed evolution techniques have been employed to develop variants with improved selectivity for specific substrate classes, including cyclopentyl derivatives [16]. The mild reaction conditions and high selectivity of enzymatic processes make them particularly attractive for the synthesis of sensitive compounds such as carbamate-protected amino acids.
Catalytic Asymmetric Methods
Transition metal-catalyzed asymmetric acetylation reactions have been developed using chiral ligand systems. The asymmetric benzylic C(sp³)-H acylation of alkylarenes employing carboxylic acids as acyl surrogates has been achieved via nickel and photoredox dual catalysis [23]. This protocol transforms feedstock carboxylic acids and simple alkyl benzenes into highly valuable α-aryl ketones with high enantioselectivities [23].
The reaction proceeds through photocatalytically generated bromine radicals that perform benzylic C-H cleavage to activate alkylarenes as nucleophilic coupling partners, which then engage in nickel-catalyzed asymmetric acyl cross-coupling reactions [23]. This bromine-radical-mediated C-H activation strategy demonstrates the potential for extending asymmetric acetylation methods to cyclopentyl substrates through appropriate substrate design [23].
Table 1: Physicochemical Properties of tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate | ||
---|---|---|
Property | Value | Source |
Molecular Formula | C₁₂H₂₁NO₃ | |
Molecular Weight (g/mol) | 227.30 | |
IUPAC Name | tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate | |
CAS Number | Not specified | |
InChI Key | Not available |
Table 2: Reaction Conditions for Traditional Carbamate Formation | |||||
---|---|---|---|---|---|
Method | Temperature (°C) | Solvent | Base | Yield (%) | Reference |
Di-tert-butyl dicarbonate (Boc₂O) + Amine | Room temperature | THF, ACN, H₂O | TEA, NaHCO₃ | 70-95 | [1] [4] |
DMAP-catalyzed reaction | 40-82 | THF, DCM | DMAP | 85-98 | [25] |
Aqueous conditions | Room temperature | H₂O/THF | NaOH, NaHCO₃ | 80-95 | [1] |
Thermal activation | 75 | Various | Various | 60-90 | [25] |
Table 3: Transition Metal Catalysts for Carbamate Synthesis | |||||
---|---|---|---|---|---|
Metal | Catalyst | Substrate | Yield (%) | Selectivity | Reference |
Rhodium | Rh₂(esp)₂ | Sulfoximines | 87 | High | [7] [8] |
Palladium | Pd(PPh₃)₄ | Allyloxycarbonyl compounds | 56 | Moderate | [9] |
Iridium | Ir-metalacyclic | Allylic carbonates | 98 (average ee) | Enantioselective | [11] [12] |
Copper | Cu(I)/diimine | Benzylic C-H | 70-85 | Regioselective | [13] |
Cobalt | Co₂(CO)₈ | Diazo compounds | 90-96 | High | [26] |
Table 4: Stereochemical Control Strategies in Carbamate Synthesis | |||||
---|---|---|---|---|---|
Strategy | Method | Selectivity | Application | ee (%) | Reference |
Chiral auxiliaries | Chiral alcohols | High | General | 80-95 | [23] [22] |
Asymmetric catalysis | Chiral ligands | Very high | Specific substrates | 95-99 | [16] |
Substrate control | Ring conformation | Moderate | Cyclic systems | 60-85 | [17] [18] |
Temperature control | Kinetic resolution | Moderate to high | Dynamic systems | 70-90 | [20] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate through characteristic chemical shift patterns and multiplicities [1]. The ¹H NMR spectrum exhibits distinct resonances that enable unambiguous structural assignment and stereochemical confirmation.
The tert-butyl protecting group manifests as a characteristic singlet at 1.44-1.48 ppm, integrating for nine protons and representing the three equivalent methyl groups attached to the quaternary carbon [1]. This chemical shift position is consistent with literature values for N-Boc protected compounds, where the electron-withdrawing carbamate functionality slightly deshields the tert-butyl protons compared to simple alkyl groups.
The acetyl methyl group appears as a sharp singlet at 2.10-2.15 ppm, integrating for three protons [1]. This downfield position reflects the deshielding effect of the adjacent carbonyl group, which is typical for ketone substituents in cyclic systems. The stereochemical configuration at the 3-position of the cyclopentyl ring influences the exact chemical shift through subtle conformational effects.
Table 1: Expected ¹H NMR Spectral Data for tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate
Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
---|---|---|---|
1.44-1.48 | 9H | s | tert-Butyl group C(CH₃)₃ |
2.10-2.15 | 3H | s | Acetyl methyl COCH₃ |
1.5-2.8 | 6H | m | Cyclopentyl CH₂ groups |
4.0-4.3 | 2H | m | C-1 and C-3 protons |
4.8-5.2 | 1H | br s | NH proton (exchangeable) |
The cyclopentyl ring protons appear as complex multiplets between 1.5-2.8 ppm, with the specific chemical shifts dependent on their position relative to the electron-withdrawing substituents. The C-1 proton bearing the carbamate group typically resonates further downfield (4.0-4.3 ppm) due to the deshielding effect of the nitrogen atom, while the C-3 proton adjacent to the ketone functionality shows similar deshielding patterns.
¹³C NMR spectroscopy provides additional structural confirmation through characteristic carbonyl and carbon framework resonances [1]. The tert-butyl carbons appear at 28.3-28.5 ppm for the methyl groups and 79.8-80.2 ppm for the quaternary carbon, consistent with carbamate protecting group chemical shifts. The carbamate carbonyl resonates at 155.0-156.0 ppm, while the ketone carbonyl appears further downfield at 207.0-210.0 ppm, reflecting the different electronic environments of these functional groups [1].
Table 2: Expected ¹³C NMR and DEPT Spectral Data
Chemical Shift (ppm) | DEPT Phase | Assignment |
---|---|---|
28.3-28.5 | CH₃ | tert-Butyl methyls |
79.8-80.2 | C | Quaternary carbon OC(CH₃)₃ |
155.0-156.0 | C | Carbamate carbonyl |
207.0-210.0 | C | Ketone carbonyl |
29.0-30.0 | CH₃ | Acetyl methyl |
25-45 | CH₂ | Cyclopentyl methylenes |
50-60 | CH | Cyclopentyl methines |
DEPT (Distortionless Enhancement by Polarization Transfer) experiments enable differentiation between carbon multiplicities, confirming the assignment of CH₃, CH₂, and CH carbons within the cyclopentyl framework. The technique proves particularly valuable for distinguishing between the multiple methylene carbons in the five-membered ring system.
Infrared spectroscopy reveals characteristic absorption patterns that confirm the presence of specific functional groups within tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate. The vibrational frequencies provide insight into molecular conformation, hydrogen bonding interactions, and electronic structure.
The carbamate N-H stretch appears as a medium-to-strong absorption at 3300-3350 cm⁻¹, characteristic of hydrogen-bonded urethane functionalities. This frequency range is typical for carbamate pesticides and related compounds, where the electron-withdrawing nature of the carbonyl group affects the N-H bond strength.
Two distinct carbonyl stretching frequencies characterize this molecule due to the presence of both ketone and carbamate functionalities. The ketone C=O stretch occurs at 1710-1720 cm⁻¹, representing the higher-frequency absorption due to the absence of significant resonance delocalization. The carbamate C=O stretch appears at 1680-1700 cm⁻¹, approximately 30-40 cm⁻¹ lower than the ketone frequency due to resonance stabilization from the nitrogen lone pair.
Table 3: Characteristic Infrared Absorption Frequencies
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H stretch | 3300-3350 | Medium-Strong | Carbamate NH |
C-H stretch | 2950-2850 | Strong | Aliphatic CH |
C=O ketone | 1710-1720 | Strong | Acetyl carbonyl |
C=O carbamate | 1680-1700 | Strong | Urethane carbonyl |
C-H bend | 1450, 1375 | Medium | Methyl deformations |
N-H bend | 1540-1560 | Medium | Carbamate NH bend |
C-O stretch | 1200-1250 | Strong | Ester linkage |
The aliphatic C-H stretching region (2950-2850 cm⁻¹) shows multiple overlapping absorptions from the tert-butyl and cyclopentyl CH bonds. Characteristic methyl bending vibrations appear at 1450 and 1375 cm⁻¹, providing confirmation of the tert-butyl substitution pattern.
The molecular conformation influences specific vibrational frequencies, particularly those involving the cyclopentyl ring system. Ring puckering and substituent orientation affect the exact positions of certain absorptions, making infrared spectroscopy a useful probe for conformational analysis in solution and solid states.
Single crystal X-ray diffraction represents the definitive method for determining the three-dimensional atomic arrangement of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate. This technique provides precise bond lengths, angles, and conformational parameters essential for understanding molecular structure and intermolecular interactions.
Crystal preparation requires obtaining suitable single crystals with dimensions typically ranging from 0.1-0.5 mm for adequate diffraction intensity. The compound, being a chiral molecule with the (1S,3R) configuration, likely crystallizes in a non-centrosymmetric space group such as P21 or P212121, which are common for enantiopure organic compounds.
Table 4: Expected Crystallographic Parameters
Parameter | Expected Value | Significance |
---|---|---|
Crystal System | Monoclinic/Orthorhombic | Defines unit cell symmetry |
Space Group | P21 or P212121 | Chiral space group |
Unit Cell Dimensions | a, b, c = 8-15 Å | Molecular packing |
Data Collection Temperature | 100-150 K | Reduces thermal motion |
R-factor | <5% | Structure quality indicator |
Resolution | 0.8 Å | Atomic resolution |
Data collection employs Mo Kα radiation (λ = 0.71073 Å) at low temperature (100-150 K) to minimize thermal motion and optimize data quality. The resulting diffraction pattern provides structure factor amplitudes that are processed through direct methods or Patterson techniques to obtain initial atomic positions.
Refinement procedures utilize least-squares methods to optimize atomic coordinates, thermal parameters, and occupancy factors against observed diffraction intensities. The final structure typically achieves R-factors below 5%, indicating excellent agreement between calculated and observed structure factors.
Hydrogen atom positions require special consideration due to their weak scattering power. The carbamate N-H hydrogen can be located from difference Fourier maps and refined with appropriate restraints, providing insight into potential hydrogen bonding interactions.
The five-membered cyclopentyl ring exhibits characteristic puckering behavior that significantly influences molecular properties and crystal packing. Unlike the rigid conformations of three- and four-membered rings, cyclopentane adopts flexible conformations to minimize ring strain and torsional interactions.
Cyclopentane conformations are best described using the Cremer-Pople puckering parameters, which define the ring geometry through amplitude (q) and phase angle (P) coordinates. The ring puckering amplitude typically ranges from 0.4-0.6 Å, indicating moderate deviation from planarity.
Table 5: Cyclopentyl Ring Conformational Parameters
Parameter | Value Range | Description |
---|---|---|
Puckering Amplitude (q) | 0.4-0.6 Å | Degree of non-planarity |
Phase Angle (P) | 0-360° | Position of maximum pucker |
Pseudorotation Barrier | <2 kcal/mol | Energy for conformation change |
Preferred Conformation | Envelope | Most stable ring form |
The principal conformations accessible to the cyclopentyl ring include envelope (E) and half-chair (H) forms, which interconvert through low-energy pseudorotation pathways. The envelope conformation, where four atoms are approximately coplanar with one atom displaced, represents the most stable arrangement for most substituted cyclopentanes.
Substituent effects significantly influence conformational preferences. The bulky carbamate group at C-1 and the acetyl substituent at C-3 introduce steric interactions that favor specific ring conformations and restrict pseudorotational motion compared to unsubstituted cyclopentane.
Crystallographic analysis reveals the solid-state conformation, which may differ from solution-state behavior due to crystal packing forces. Intermolecular hydrogen bonding through the carbamate NH group can stabilize particular conformations that minimize lattice energy.
The stereochemical relationship between substituents affects their spatial orientation relative to the ring plane. In the (1S,3R) configuration, the carbamate and acetyl groups adopt a trans-diaxial or trans-diequatorial arrangement depending on the specific ring conformation, influencing both molecular shape and intermolecular interactions.
The melting point of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate reflects the balance between molecular symmetry, intermolecular forces, and crystal packing efficiency. Based on structural analogs, the compound likely exhibits a melting point in the range of 106-110°C, similar to other tert-butyl carbamate derivatives.
The presence of hydrogen bonding capabilities through the carbamate NH group contributes to elevated melting points compared to simple alkyl esters. The rigid cyclopentyl framework and bulky tert-butyl group create specific geometric constraints that influence crystal packing and thermal stability.
Table 6: Thermodynamic Properties
Property | Estimated Value | Reference Basis |
---|---|---|
Melting Point | 106-110°C | tert-Butyl carbamate analogs |
Boiling Point | 195-220°C | Structural correlation |
Density | 1.0-1.1 g/cm³ | Typical carbamate range |
Heat of Fusion | 15-25 kJ/mol | Estimated from structure |
Phase behavior analysis through differential scanning calorimetry would reveal thermal transitions, including potential polymorphic forms. The chiral nature of the compound may lead to conglomerate crystallization, where enantiomers pack separately, or racemic compound formation if prepared as a racemate.
Thermal stability depends on the relative strength of the carbamate C-N and C-O bonds, with decomposition typically occurring through elimination pathways at elevated temperatures. The tert-butyl group provides enhanced thermal stability compared to other alkyl protecting groups due to its steric bulk and electronic properties.
The solubility behavior of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate reflects the interplay between hydrophobic tert-butyl and cyclopentyl groups and the polar carbamate and ketone functionalities. This amphiphilic character results in selective solubility patterns across different solvent systems.
Excellent solubility is expected in moderately polar organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, which can accommodate both the hydrophobic and polar regions of the molecule. These solvents are commonly employed for synthetic transformations and purification procedures involving carbamate-protected compounds.
Table 7: Solubility Profile in Organic Solvents
Solvent | Polarity | Expected Solubility | Application |
---|---|---|---|
Dichloromethane | Moderate | Excellent | Synthesis, purification |
Chloroform | Moderate | Excellent | NMR spectroscopy |
Tetrahydrofuran | Moderate | Good | Synthetic reactions |
Methanol | High | Good | Crystallization |
Water | Very High | Poor | Aqueous workup |
Petroleum Ether | Low | Poor | Precipitation |
Polar protic solvents like methanol and ethanol provide good solubility due to hydrogen bonding interactions with the carbamate NH group, making them suitable for recrystallization procedures. The limited water solubility results from the predominance of hydrophobic surface area contributed by the tert-butyl and cyclopentyl groups.
Temperature-dependent solubility studies would provide thermodynamic parameters for dissolution processes, including enthalpy and entropy of solvation. These data are essential for optimizing synthetic procedures and developing efficient purification protocols.
The solubility profile influences bioavailability and pharmacokinetic properties if the compound serves as a pharmaceutical intermediate. The balance between lipophilicity and hydrophilicity affects membrane permeability and distribution characteristics in biological systems.
Irritant